molecular formula C4H8N2 B1675763 Lysidine CAS No. 534-26-9

Lysidine

货号: B1675763
CAS 编号: 534-26-9
分子量: 84.12 g/mol
InChI 键: VWSLLSXLURJCDF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Kinetics of the reaction of 2-methyl-2-imidazoline with sulfate and hydrogen phosphate radicals has been investigated by flash-photolysis. Rate constant for the reaction was reported to be 108-109M-1s-1.
2-Methyl-2-imidazoline is monomethyl derivative of imidazoline. The self-association of 2-methyl-2-imidazoline was studied in aqueous solution, at different pH values, by ultraviolet spectroscopy.
Lysidine is a Drug / Therapeutic Agent

生化分析

Biochemical Properties

2-Methyl-2-Imidazoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .

Cellular Effects

2-Methyl-2-Imidazoline has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 2-Methyl-2-Imidazoline is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 2-Methyl-2-Imidazoline can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Methyl-2-Imidazoline vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-Methyl-2-Imidazoline is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

2-Methyl-2-Imidazoline is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 2-Methyl-2-Imidazoline and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name

2-methyl-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c1-4-5-2-3-6-4/h2-3H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSLLSXLURJCDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060204
Record name 1H-Imidazole, 4,5-dihydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534-26-9
Record name 2-Methylimidazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=534-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lysidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 4,5-dihydro-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Imidazole, 4,5-dihydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dihydro-2-methyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.816
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LYSIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987F50E3PE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Lysidine (k2C) is a hypermodified cytidine nucleoside found at the wobble position (position 34) of the anticodon loop in tRNAIle2 of bacteria and some organelles. [, ] It plays a crucial role in accurate protein synthesis by altering the codon recognition of the tRNA from AUG (methionine) to AUA (isoleucine). [, , , , ]

A: this compound prevents the misreading of the AUA codon as methionine and that of AUG as isoleucine. [, , , ] Structural studies indicate that the lysine moiety in this compound interacts with the adenine base of the AUA codon via hydrogen bonding, promoting accurate base pairing. [, ] This interaction is not favorable with the guanine base of the AUG codon.

A: The biosynthesis of this compound is catalyzed by the enzyme tRNAIle-lysidine synthetase (TilS). [, , , ] TilS utilizes l-lysine and ATP as substrates to modify the cytidine base at the wobble position of tRNAIle2. [, ]

A: Yes, archaea utilize a different modification, 2-agmatinylcytidine (agm2C or agmatidine), at the wobble position of tRNAIle for AUA codon recognition. [] This modification is catalyzed by a distinct enzyme called tRNAIle-agm2C synthetase (TiaS), which uses agmatine and ATP as substrates. []

A: Yes, some bacteria, such as Mycoplasma mobile and certain Lactobacillus species, lack the tilS gene and utilize tRNAIle with a UAU anticodon to decode AUA. [, , ] These organisms possess a unique isoleucyl-tRNA synthetase (IleRS) that can recognize and aminoacylate tRNAIle with the UAU anticodon. [, ] In Bacillus subtilis lacking TilS, a mutant suppressor tRNA derived from tRNA1Ile with a U34 modification is used to decode AUA. [, ]

ANone: this compound (k2C) has a molecular formula of C14H23N5O5 and a molecular weight of 341.36 g/mol.

A: this compound is a cytidine nucleoside with a lysine moiety attached to the C2 position of the pyrimidine ring. [, ] The lysine side chain typically adopts a conformation that allows it to interact with the 2′-hydroxyl group of the ribose sugar through hydrogen bonding. [, ]

A: Yes, computational studies suggest that the tautomeric form of this compound, resembling isocytosine, is crucial for its interaction with the adenine of the AUA codon. [, ] This specific tautomeric form allows for the formation of stabilizing hydrogen bonds. []

A: Yes, efficient synthetic routes for this compound and its analogs, such as agmatidine and k2U, have been developed. [, ] These synthetic approaches often involve modifications of cytidine and allow for the incorporation of these modified nucleosides into RNA strands for biochemical and biophysical studies. []

A: Molecular dynamics (MD) simulations and quantum chemical calculations have been employed to investigate the conformational preferences of this compound within the anticodon loop of tRNAIle. [, ] These studies provide insights into the structural dynamics and interactions of this compound with neighboring nucleotides and the codon. [, ]

A: Yes, simulations have highlighted the role of another hypermodified nucleoside, N6-(N-threonylcarbonyl) adenosine (t6A), located at position 37 of the tRNAIle anticodon loop. [, ] The t6A side chain interacts with the first adenine base of the AUA codon, further stabilizing the codon-anticodon interaction. [, ]

ANone: Future research could focus on:

  • Further elucidating the molecular mechanisms of TilS and TiaS enzymes, potentially leading to the development of inhibitors targeting these enzymes for antibacterial purposes. []
  • Exploring the potential of this compound and its analogs as tools for manipulating genetic code and developing novel RNA-based therapies. []

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